

# BR351 (IBI351/Fulzerasib): A Comparative Analysis of a Novel KRAS G12C Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                 |           |
|----------------------|-----------------|-----------|
| Compound Name:       | BR351 precursor |           |
| Cat. No.:            | B11930906       | Get Quote |

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the efficacy and selectivity of BR351 (IBI351/Fulzerasib) against other KRAS G12C inhibitors, supported by experimental data from recent clinical trials.

BR351, also known as IBI351 and Fulzerasib (GFH925), is a potent and irreversible inhibitor of the KRAS G12C mutation, a key driver in several cancers.[1][2][3] This guide will delve into its performance in clinical settings, particularly in non-small cell lung cancer (NSCLC) and metastatic colorectal cancer (mCRC), and compare it with the established KRAS G12C inhibitors, Sotorasib and Adagrasib.

### **Mechanism of Action**

IBI351 is an orally active, small-molecule inhibitor that specifically targets the KRAS G12C mutation.[1][4] It works by covalently binding to the cysteine residue of the mutated KRAS G12C protein, locking it in an inactive GDP-bound state.[1][5] This irreversible binding prevents the exchange of GDP for GTP, a critical step for KRAS activation, thereby inhibiting downstream signaling pathways like the MAPK and PI3K-AKT cascades that are responsible for tumor cell proliferation and survival.[1] Preclinical studies have demonstrated its high selectivity for the G12C mutant isoform.[4]

Below is a diagram illustrating the KRAS signaling pathway and the inhibitory action of IBI351.





Click to download full resolution via product page

Figure 1: Simplified KRAS Signaling Pathway and IBI351 Inhibition.



# Comparative Efficacy in Non-Small Cell Lung Cancer (NSCLC)

IBI351 has demonstrated promising efficacy in patients with previously treated, advanced KRAS G12C-mutated NSCLC. The following table compares key performance metrics from clinical trials of IBI351, Sotorasib, and Adagrasib.

| Metric                                     | IBI351 (Fulzerasib)                | Sotorasib              | Adagrasib        |  |
|--------------------------------------------|------------------------------------|------------------------|------------------|--|
| Trial(s)                                   | Phase II Pivotal Study             | CodeBreaK 100/200      | KRYSTAL-1        |  |
| Objective Response<br>Rate (ORR)           | 49.1%[1][4]                        | 37.1% - 41%[6][7]      | 42.9%[6][7]      |  |
| Disease Control Rate (DCR)                 | 90.5%[1][4]                        | 80%[8]                 | 80%[8]           |  |
| Median Progression-<br>Free Survival (PFS) | 9.7 months[1][4]                   | 6.3 - 6.8 months[6][7] | 6.5 months[6][7] |  |
| Median Overall<br>Survival (OS)            | Not Reached (at time of report)[4] | 12.5 months[8]         | 12.6 months[8]   |  |

Data is based on monotherapy in previously treated patients.

IBI351 has also shown significant promise in combination therapies. In the Phase II KROCUS study, IBI351 combined with cetuximab for the first-line treatment of advanced KRAS G12C-mutated NSCLC demonstrated an impressive ORR of 81.8% and a DCR of 100%.[6][9]

# Comparative Efficacy in Metastatic Colorectal Cancer (mCRC)

The efficacy of KRAS G12C inhibitors as monotherapy is more modest in mCRC compared to NSCLC. Combination therapy, typically with an anti-EGFR antibody like cetuximab or panitumumab, has shown improved outcomes.



| Metric                                  | IBI351<br>(Fulzerasi<br>b)<br>Monother<br>apy              | Sotorasib<br>Monother<br>apy | Adagrasib<br>Monother<br>apy | IBI351 +<br>Cetuxima<br>b                    | Sotorasib<br>+<br>Panitumu<br>mab             | Adagrasib<br>+<br>Cetuximab |
|-----------------------------------------|------------------------------------------------------------|------------------------------|------------------------------|----------------------------------------------|-----------------------------------------------|-----------------------------|
| Trial(s)                                | Pooled<br>Phase I<br>(NCT0500<br>5234,<br>NCT05497<br>336) | CodeBrea<br>K 100            | KRYSTAL-<br>1                | KROCUS (NSCLC data, CRC combo data emerging) | CodeBrea<br>K 300                             | KRYSTAL-<br>1               |
| Objective<br>Response<br>Rate<br>(ORR)  | 44.6% -<br>45.8%[2][3]                                     | 9.7%[10]                     | 19% - 22%<br>[11][12]        | (Data<br>emerging)                           | 26%[13]                                       | 34% - 39%<br>[12][14]       |
| Disease<br>Control<br>Rate<br>(DCR)     | 87.5% -<br>89.6%[2][3]                                     | 82.3%[10]                    | 73.8% -<br>87%[11]<br>[12]   | (Data<br>emerging)                           | -                                             | 100%[12]                    |
| Median Progressio n-Free Survival (PFS) | 8.1 - 8.2<br>months[2]<br>[3]                              | 4.0<br>months[10]            | 5.6<br>months[11]<br>[12]    | (Data<br>emerging)                           | 5.6<br>months[13]                             | ~7<br>months[14]            |
| Median<br>Overall<br>Survival<br>(OS)   | 17.0<br>months[2]                                          | 10.6<br>months[10]           | 12.2<br>months[11]           | (Data<br>emerging)                           | Not<br>Statistically<br>Significant<br>vs SOC | ~16<br>months[14]           |

## **Safety and Tolerability**

The safety profiles of these inhibitors are generally considered manageable. Treatment-related adverse events (TRAEs) are common but are mostly low-grade.



| Drug                | Common TRAEs                                                                                   | Grade ≥3 TRAEs                                                                                         |
|---------------------|------------------------------------------------------------------------------------------------|--------------------------------------------------------------------------------------------------------|
| IBI351 (Fulzerasib) | Anemia, decreased white blood cell count, increased alanine aminotransferase, pruritus.[2][15] | ~25% in mCRC studies.[2]                                                                               |
| Sotorasib           | Diarrhea, musculoskeletal pain, fatigue, hepatotoxicity.[7]                                    | Hepatotoxicity has been noted, especially when administered close to checkpoint inhibitor therapy.[16] |
| Adagrasib           | Diarrhea, nausea, vomiting, fatigue, hepatotoxicity.[7]                                        | Generally manageable, with a distinct hepatotoxicity profile from Sotorasib.[16]                       |

## **Experimental Protocols**

The data presented is derived from structured clinical trials. Below is a generalized workflow for these studies.

### **Clinical Trial Workflow**





Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. What clinical trials have been conducted for Fulzerasib? [synapse.patsnap.com]
- 2. Efficacy and safety of IBI351 (fulzerasib) monotherapy in KRASG12C inhibitor-naïve Chinese patients with KRASG12C-mutated metastatic colorectal cancer: a pooled analysis from phase I part of two studies PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficacy and safety of IBI351 (fulzerasib) monotherapy in KRASG12C inhibitor-naïve Chinese patients with KRASG12C-mutated metastatic colorectal cancer: a pooled analysis from phase I part of two studies PMC [pmc.ncbi.nlm.nih.gov]
- 4. firstwordpharma.com [firstwordpharma.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. With A Superior Efficacy In Advanced KRAS G12C-Mutated NSCLC, Fulzerasib In Combination With Cetuximab Is All Set To Enter The KRAS G12C-Mutated NSCLC Segment | Delveinsight-GenFleet Therapeutics [genfleet.com]
- 7. Targeted Therapies for Previously "Undruggable" KRAS-Mutated Non-Small Cell Lung Cancer: A Review of Sotorasib and Adagrasib PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. For patients with KRAS G12C mutated NSCLC, how would you [themednet.org]
- 9. GenFleet's Fulzerasib Combo Achieves High Response Rate in Lung Cancer Treatment [healthandpharma.net]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Adagrasib in the treatment of colorectal cancer PMC [pmc.ncbi.nlm.nih.gov]
- 12. Adagrasib Demonstrates Promising Activity in Patients with KRAS<sup>G12c</sup>-Mutated Metastatic Colorectal Cancer | Value-Based Cancer Care [valuebasedcancer.com]
- 13. fda.gov [fda.gov]
- 14. mskcc.org [mskcc.org]
- 15. Efficacy and safety of IBI351 (GFH925) monotherapy in metastatic colorectal cancer harboring KRAS<sup>G12C</sup> mutation: Preliminary results from a pooled analysis of two phase I studies. - ASCO [asco.org]



- 16. ascopubs.org [ascopubs.org]
- To cite this document: BenchChem. [BR351 (IBI351/Fulzerasib): A Comparative Analysis of a Novel KRAS G12C Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b11930906#literature-review-of-br351-efficacy-and-selectivity]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com